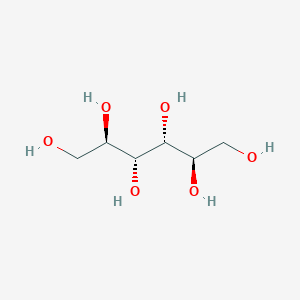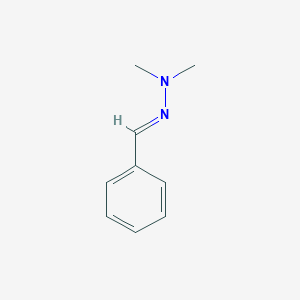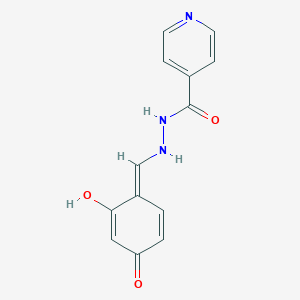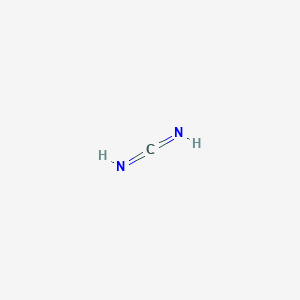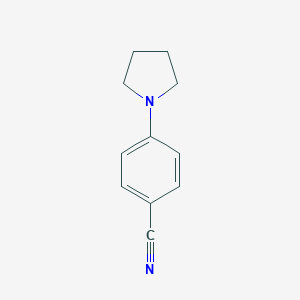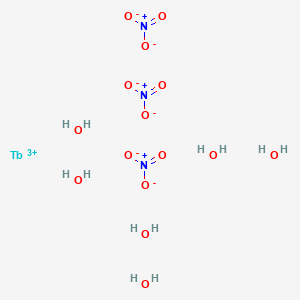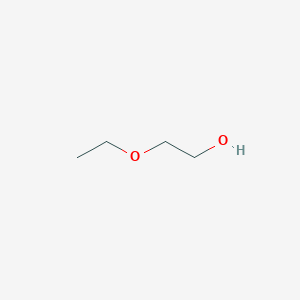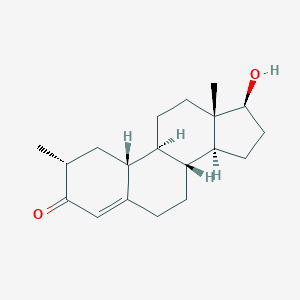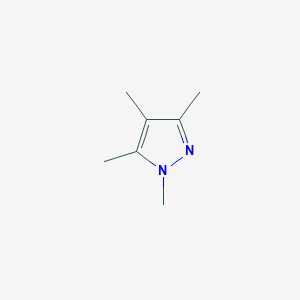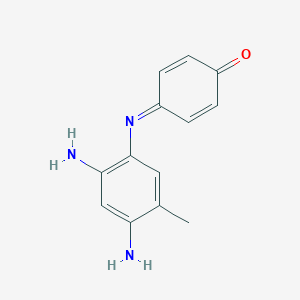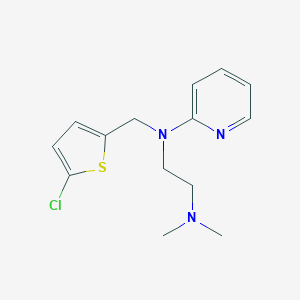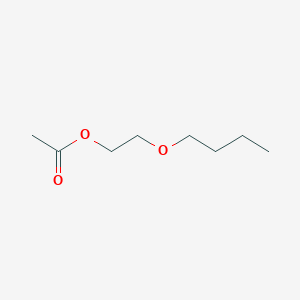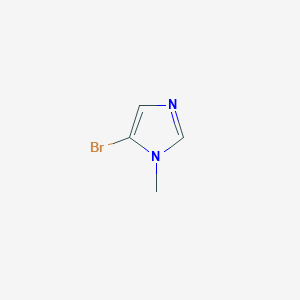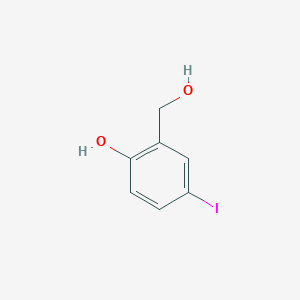
2-(Hydroxymethyl)-4-iodophenol
描述
Synthesis Analysis
The synthesis of compounds structurally related to 2-(Hydroxymethyl)-4-iodophenol involves various chemical reactions. For instance, a study by Payne et al. (2006) detailed the preparation of 2-hydroxymethylphenols through the reduction of precursor aldehydes obtained from phenols reacted with paraformaldehyde, showcasing the method's efficiency in yielding the desired hydroxymethyl derivatives (Payne, Tyman, Mehet, & Ninagawa, 2006).
Molecular Structure Analysis
The molecular structure of phenolic compounds, including those related to 2-(Hydroxymethyl)-4-iodophenol, can be characterized by various spectroscopic and crystallographic techniques. For example, the work by Halit et al. (1987) on 2-hydroxymethyl-4-tert-butylphenol provided insights into the crystal structure and highlighted the significance of intramolecular hydrogen bonding and molecular interactions within the crystal lattice (Halit, Oehler, Perrin, Grabowski, & Stępień, 1987).
Chemical Reactions and Properties
Chemical reactions involving 2-(Hydroxymethyl)-4-iodophenol derivatives demonstrate the compound's reactivity and potential for forming diverse chemical structures. Kawamoto et al. (2013) presented an efficient hydroxymethylation reaction of iodoarenes, showcasing the chemoselectivity and potential for synthesizing a variety of functionalized phenolic compounds (Kawamoto, Okada, Curran, & Ryu, 2013).
Physical Properties Analysis
The physical properties of 2-(Hydroxymethyl)-4-iodophenol and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding its behavior in various solvents and conditions. However, specific studies directly addressing these physical properties for 2-(Hydroxymethyl)-4-iodophenol were not found, indicating a gap in the literature.
Chemical Properties Analysis
The chemical properties of phenolic compounds, including reactivity, acidity, and potential for hydrogen bonding, play a significant role in their applications and chemical behavior. The structure and reactivity analysis provided by Shimizu et al. (1991) for 4-alkoxymethyl-2,6-dimethylphenols via a copper(II) chloride-acetoxime catalyst system offers insights into the chemical properties relevant to derivatives of 2-(Hydroxymethyl)-4-iodophenol (Shimizu, Watanabe, Orita, Hayakawa, & Takehira, 1991).
科学研究应用
Photochemistry and Radical Formation : 2-Hydroxyphenyl, produced from 2-iodophenol, has been studied for its infrared spectrum and stability in comparison to phenoxyl. This research has implications for understanding the photochemistry and radical formation of similar compounds (Nagata et al., 2004).
Enhancement in Chemiluminescence Systems : 4-Iodophenol has been compared with other phenolic compounds for its role in enhancing the peroxidase-catalyzed chemiluminescence reaction of luminol with hydrogen peroxide. This is significant in the development of sensitive detection methods in biochemistry (Kuroda et al., 2000).
Quantitative Analysis of Lignins : In the field of agricultural chemistry, 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, related to iodophenols, has been used for the quantitative NMR analysis of lignins, which is crucial for understanding plant biochemistry and for applications in the paper and wood industry (Granata & Argyropoulos, 1995).
Cure of Phenol-Formaldehyde Resins : Studies with model compounds like 2-Hydroxymethylphenol and 4-Hydroxymethylphenol, which are structurally related to 2-(Hydroxymethyl)-4-iodophenol, have shed light on the cure of phenol-formaldehyde resins. This has applications in polymer science and materials engineering (Conner et al., 2002).
Synthesis of Coumarins and 2-Quinolones : o-Iodophenols have been utilized in the palladium-catalyzed carbonylative annulation of terminal alkynes, leading to the synthesis of coumarins and 2-quinolones. This has implications in organic chemistry and pharmaceutical synthesis (Kadnikov & Larock, 2003).
Quantum Mechanical Calculations in Material Science : In material science, 4-iodophenol has been used in the synthesis and spectroscopic analysis of specific compounds, demonstrating its utility in advanced material research and computational chemistry (Praveenkumar et al., 2021).
Biomedical Applications : Studies on 2-Iodophenol's binding and reactivity with enzymes like iodotyrosine deiodinase have implications in understanding enzyme specificity and potential medical applications (Ingavat et al., 2017).
Bioremediation and Environmental Chemistry : The bioremediation of environmental pollutants like Bisphenol A using enzymes where iodophenols play a role highlights the application of these compounds in environmental chemistry and biotechnology (Chhaya & Gupte, 2013).
属性
IUPAC Name |
2-(hydroxymethyl)-4-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO2/c8-6-1-2-7(10)5(3-6)4-9/h1-3,9-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOVQYQJPVOXBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10502025 | |
| Record name | 2-(Hydroxymethyl)-4-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10502025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)-4-iodophenol | |
CAS RN |
14056-07-6 | |
| Record name | 2-(Hydroxymethyl)-4-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10502025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

